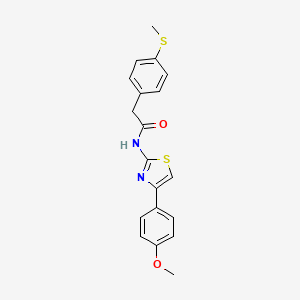
3-(Difluoromethyl)-5-(methylthio)-4h-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluoromethyl group, a methylthio group, and an amine group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an appropriate alkylating agent.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Addition of the Methylthio Group: The methylthio group is typically introduced via a nucleophilic substitution reaction using methylthiol or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and methylthio groups on biological activity. It may serve as a lead compound for the development of new bioactive molecules.
Medicine
In medicinal chemistry, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially leading to the development of new therapeutic agents.
Industry
In the agricultural industry, triazole derivatives are used as fungicides and herbicides. This compound could be investigated for its potential use in protecting crops from fungal infections and other pests.
作用機序
The mechanism of action of 3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine would depend on its specific application. In general, triazole compounds can inhibit enzymes by binding to their active sites, disrupting normal biological processes. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methylthio group can influence its lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
- 3-(Difluoromethyl)-1H-1,2,4-triazole
- 5-(Methylthio)-1H-1,2,4-triazole
- 4-Amino-1,2,4-triazole
Uniqueness
Compared to these similar compounds, 3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine is unique due to the combination of its functional groups. The presence of both a difluoromethyl and a methylthio group on the same triazole ring can result in distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2N4S/c1-11-4-9-8-3(2(5)6)10(4)7/h2H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWSXFAXCIECMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylthio)benzamide](/img/structure/B2976281.png)




![(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/new.no-structure.jpg)
![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine](/img/structure/B2976291.png)


![4-[(1-{[cyclohexyl(methyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2976299.png)
![(2E)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2976301.png)


